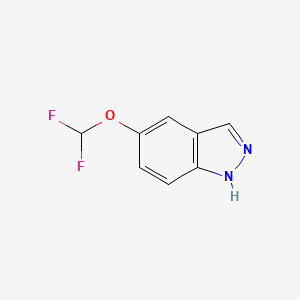

5-(Difluoromethoxy)-1H-indazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-(Difluoromethoxy)-2-mercapto-1H-benzimidazole is a chemical compound with the empirical formula C8H6F2N2OS . It may be used in the synthesis of pantoprazole, a drug for treating gastroesophageal reflux disease and gastrointestinal disorders .

Molecular Structure Analysis

The molecular weight of 5-(Difluoromethoxy)-2-mercapto-1H-benzimidazole is 216.21 . The SMILES string representation is FC(F)Oc1ccc2[nH]c(S)nc2c1 .Physical And Chemical Properties Analysis

The melting point of 5-(Difluoromethoxy)-2-mercapto-1H-benzimidazole is 239-243 °C (lit.) . More detailed physical and chemical properties are not available.Applications De Recherche Scientifique

Supramolecular Structures and Ligand Potential

- Perfluorinated 1H-indazoles, including derivatives like 5-(Difluoromethoxy)-1H-indazole, exhibit unique supramolecular structures influenced by the length of perfluoroalkyl chains. These structures, such as catemers and stacks of dimers, have significant implications in the field of crystal engineering and materials science (Muñoz et al., 2014).

- The potential of these fluorinated molecules to act as ligands in complex formations, as demonstrated in their use with hydrotris(indazolyl)borate thallium complexes, highlights their versatility in coordination chemistry and potential applications in catalysis (Muñoz et al., 2014).

Electrochemical Applications

- 5-Hydroxy-1H-indazole, a related compound, has been investigated for its film-forming capabilities on positive electrodes in lithium-ion batteries. This research suggests potential applications of similar indazole derivatives in enhancing the performance and longevity of high-voltage batteries (Kang et al., 2014).

Synthetic Chemistry and Drug Discovery

- The ability to regioselectively protect indazoles under different conditions, as studied with various substituted indazoles, is crucial for synthesizing novel derivatives. This research is particularly relevant in drug discovery and the development of new pharmaceutical compounds (Slade et al., 2009).

- A domino reaction for the synthesis of 2H-indazoles demonstrates the growing role of indazoles in medicinal chemistry, particularly as isosteres for indoles and benzimidazoles, which interact with diverse biological targets (Halland et al., 2009).

Structural and Physical Properties

- The study of fluorinated NH-indazoles, including their crystal structures and spectroscopic properties, provides insights into how fluorination affects the physical and chemical properties of these compounds. This knowledge is invaluable in the design of materials and pharmaceuticals (Teichert et al., 2007).

Materials Science and Corrosion Inhibition

- Indazole derivatives, such as 1-dodecyl-1H-indazole and N,1-didodecyl-1H-indazol-5-amine, have been synthesized and applied as corrosion inhibitors for metals like copper. This application is vital in materials science for protecting metals from corrosion (Qiang et al., 2018).

Safety And Hazards

The safety data sheet for 5-(Difluoromethoxy)-2-mercapto-1H-benzimidazole indicates that it may cause skin irritation, serious eye irritation, and may cause an allergic skin reaction . It may also cause respiratory irritation and is toxic if swallowed, in contact with skin, or if inhaled . It is advised to avoid release to the environment .

Propriétés

IUPAC Name |

5-(difluoromethoxy)-1H-indazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F2N2O/c9-8(10)13-6-1-2-7-5(3-6)4-11-12-7/h1-4,8H,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAILRWBDHWNUFC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1OC(F)F)C=NN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F2N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00743405 |

Source

|

| Record name | 5-(Difluoromethoxy)-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00743405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Difluoromethoxy)-1H-indazole | |

CAS RN |

105391-65-9 |

Source

|

| Record name | 5-(Difluoromethoxy)-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00743405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

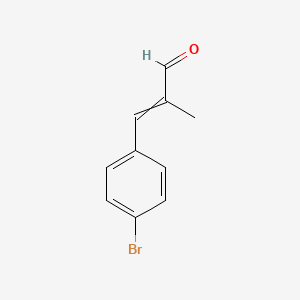

![Ethyl 2-(trifluoromethyl)imidazo[1,2-a]pyridine-8-carboxylate](/img/structure/B599991.png)